molecular formula C9H7ClF3NO2 B2711072 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide CAS No. 656227-27-9

2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2711072
CAS No.: 656227-27-9
M. Wt: 253.61
InChI Key: WGCDYTVQLQPQSV-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide is an organic compound with the molecular formula C9H8ClF3NO2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a chloro group, a trifluoromethoxy group, and an acetamide group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide typically involves the reaction of 2-chloroacetamide with 2-(trifluoromethoxy)aniline. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate. The reaction mixture is heated to a temperature of around 80°C and stirred for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives, while oxidation and reduction reactions produce sulfoxides, sulfones, or amines .

Scientific Research Applications

2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the biosynthesis of essential biomolecules or disrupt cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[4-(trifluoromethoxy)phenyl]acetamide
  • 2-chloro-N-[2-(trifluoromethoxy)benzyl]acetamide
  • Triflumuron

Uniqueness

2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

IUPAC Name

2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c10-5-8(15)14-6-3-1-2-4-7(6)16-9(11,12)13/h1-4H,5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCDYTVQLQPQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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